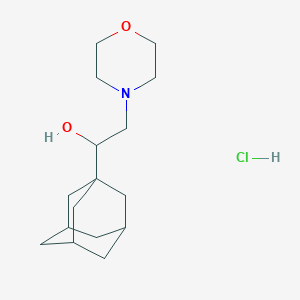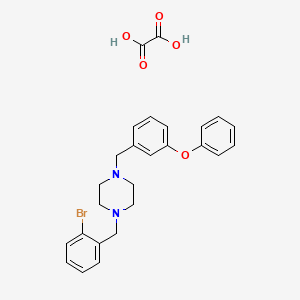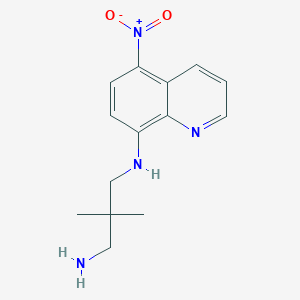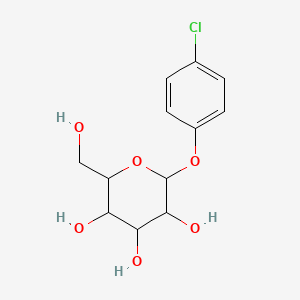
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride, also known as Memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain.
Mecanismo De Acción
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is essential for learning and memory, but excess levels can lead to neuronal damage. By blocking the NMDA receptor, 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride helps to regulate the activity of glutamate and protect against neuronal damage.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying the role of glutamate and the NMDA receptor in neurological disorders. However, one of the limitations is that it can be difficult to obtain pure 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride, which can affect the accuracy of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride. One area of interest is the potential use of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new synthesis methods for 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride that are more efficient and environmentally friendly. Finally, there is also interest in studying the long-term effects of 1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride on cognitive function and neuronal health.
Métodos De Síntesis
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride is synthesized by reacting 1-adamantanamine with ethylene oxide in the presence of a catalyst to produce 1-(1-adamantyl)ethanol. The resulting product is then reacted with morpholine to produce 1-(1-adamantyl)-2-(4-morpholinyl)ethanol. Finally, the product is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-2-(4-morpholinyl)ethanol hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in some patients. In addition, it has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-morpholin-4-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c18-15(11-17-1-3-19-4-2-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRJBVOCXAZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-morpholin-4-ylethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)


![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)

![2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4926222.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)